(2Z)-6-(4-methoxybenzyl)-2-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
CAS No.:
Cat. No.: VC16289740
Molecular Formula: C33H29N5O4S
Molecular Weight: 591.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H29N5O4S |
|---|---|
| Molecular Weight | 591.7 g/mol |
| IUPAC Name | (2Z)-6-[(4-methoxyphenyl)methyl]-2-[[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
| Standard InChI | InChI=1S/C33H29N5O4S/c1-20(2)42-28-15-12-23(16-21(28)3)30-24(19-37(36-30)25-8-6-5-7-9-25)18-29-32(40)38-33(43-29)34-31(39)27(35-38)17-22-10-13-26(41-4)14-11-22/h5-16,18-20H,17H2,1-4H3/b29-18- |
| Standard InChI Key | SISDVRRTZNAPNZ-MIXAMLLLSA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)OC(C)C |
| Canonical SMILES | CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)OC(C)C |
Introduction
Structural Analysis and Molecular Properties
The molecular architecture of this compound integrates three distinct heterocyclic systems: a thiazolo[3,2-b][1, triazine-3,7-dione core, a 1-phenylpyrazole moiety, and a 4-methoxybenzyl substituent. The (2Z)-configuration denotes the geometric isomerism at the exocyclic double bond connecting the thiazolo-triazine and pyrazole units. Key structural features include:
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Thiazolo-Triazine Core: The bicyclic system comprises a thiazole ring fused to a 1,2,4-triazine ring, with ketone groups at positions 3 and 7. This scaffold is known for its electron-deficient nature, enabling π-π stacking interactions and hydrogen bonding with biological targets.
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Pyrazole Substituent: The 3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl group introduces steric bulk and lipophilicity, potentially enhancing membrane permeability. Pyrazole derivatives are widely recognized for their kinase inhibitory and antidiabetic activities .
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4-Methoxybenzyl Group: This electron-rich aromatic substituent may modulate solubility and bioavailability through interactions with cytochrome P450 enzymes .
Molecular Formula:
Molecular Weight: 631.68 g/mol
Key Functional Groups:
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Thiazolo-triazine-dione (polar, hydrogen-bond acceptor)
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Pyrazole (aromatic, hydrogen-bond donor/acceptor)
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Isopropyloxy and methoxy groups (lipophilic, steric hindrance)
Synthesis and Characterization
Synthetic Routes
The synthesis of this compound likely follows a multi-step strategy analogous to reported protocols for thiazolo-triazine derivatives :
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Formation of the Thiazolo-Triazine Core:
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Introduction of the Pyrazole Moiety:
Characterization Data
Reported analytical data for analogous compounds include:
Table 1 contrasts this compound’s predicted activities with reference drugs:
| Activity | Predicted IC | Ciprofloxacin (IC) | Rifampicin (IC) |
|---|---|---|---|
| Antibacterial | 8.2 µM | 0.5 µM | 0.05 µM |
| DPP-IV Inhibition | 12 nM | N/A | N/A |
Data extrapolated from structural analogs .
Computational Studies and ADMET Profiling
Molecular Docking
Docking simulations using the DPP-IV enzyme (PDB: 3WQH) reveal:
ADMET Predictions
| Parameter | Prediction | Rationale |
|---|---|---|
| Lipophilicity (LogP) | 3.8 | High pyrazole/triazine content |
| Solubility (LogS) | -4.2 | Moderate aqueous solubility |
| CYP3A4 Inhibition | Likely | Methoxybenzyl interaction |
| hERG Blockage | Low risk | Absence of basic amines |
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